![molecular formula C26H33N5O2 B14188653 4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid CAS No. 917952-07-9](/img/structure/B14188653.png)
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid is a complex organic compound with a unique structure that includes multiple amino groups and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-nitroaniline with ethylene diamine to form 4-(2-aminoethyl)aniline.
Coupling reaction: The intermediate is then reacted with 4-bromobutyric acid under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can regenerate the amino groups.
科学的研究の応用
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(4-[Bis(2-chloroethyl)amino]phenyl)butanoic acid: This compound has similar structural features but includes chloroethyl groups instead of amino groups.
4-(4-[Bis(2-iodoethyl)amino]phenyl)butanoic acid: This compound contains iodoethyl groups, which can impart different reactivity and properties.
Uniqueness
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid is unique due to its multiple amino groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.
特性
CAS番号 |
917952-07-9 |
|---|---|
分子式 |
C26H33N5O2 |
分子量 |
447.6 g/mol |
IUPAC名 |
4-[4-[bis[2-(4-aminoanilino)ethyl]amino]phenyl]butanoic acid |
InChI |
InChI=1S/C26H33N5O2/c27-21-6-10-23(11-7-21)29-16-18-31(19-17-30-24-12-8-22(28)9-13-24)25-14-4-20(5-15-25)2-1-3-26(32)33/h4-15,29-30H,1-3,16-19,27-28H2,(H,32,33) |
InChIキー |
XGXIVUQSYLKBMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCNC2=CC=C(C=C2)N)CCNC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


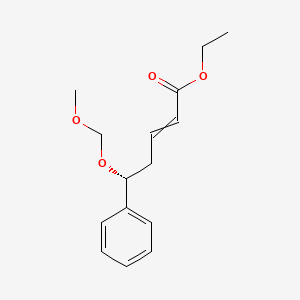
![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
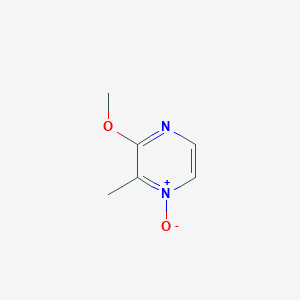
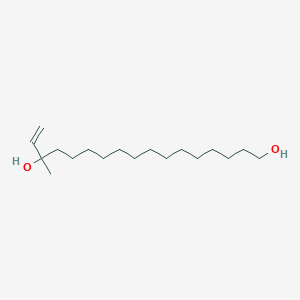
![(9-Chlorobenzo[h]isoquinolin-6-yl)methanol](/img/structure/B14188619.png)
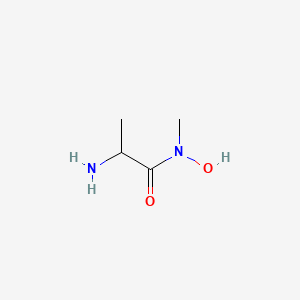
![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)
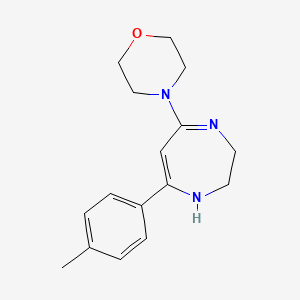
![4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14188632.png)
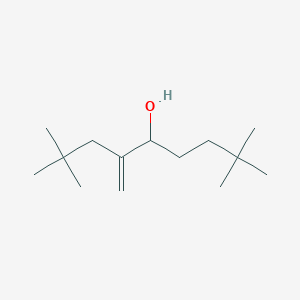

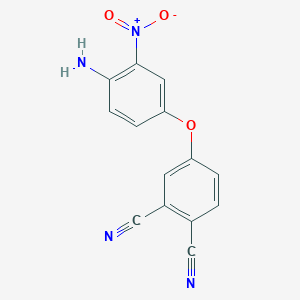
![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
